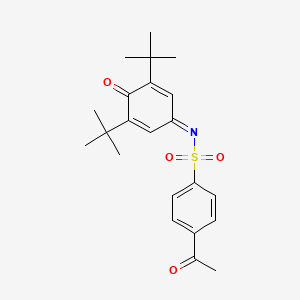![molecular formula C12H10N2O3S B11678657 methyl 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate](/img/structure/B11678657.png)
methyl 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate de méthyle 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidène)méthyl] est un composé organique complexe avec une structure unique qui comprend à la fois des groupes ester et thioxoimidazolidinylidène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du benzoate de méthyle 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidène)méthyl] implique généralement la condensation du méthanol et de l'acide benzoïque en présence d'un catalyseur acide fort, tel que l'acide sulfurique ou l'acide chlorhydrique . Cette réaction d'estérification est une méthode courante pour produire des esters et peut être effectuée sous reflux pour assurer une réaction complète.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des techniques plus avancées, telles que des réacteurs à flux continu, pour améliorer l'efficacité et le rendement. L'utilisation de réactifs de haute pureté et de conditions de réaction optimisées est cruciale pour obtenir le produit souhaité avec un minimum d'impuretés.
Analyse Des Réactions Chimiques
Types de réactions
Le benzoate de méthyle 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidène)méthyl] peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du groupe ester, avec des nucléophiles courants incluant les ions hydroxyde ou les amines.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium en solution aqueuse.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des aldéhydes.
Applications de la recherche scientifique
Le benzoate de méthyle 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidène)méthyl] a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour former des composés organiques complexes.
Biologie : Enquête sur son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa structure et de sa réactivité uniques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel le benzoate de méthyle 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidène)méthyl] exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes ou des récepteurs qui sont cruciaux pour les processus biologiques. La structure unique du composé lui permet de se lier à ces cibles et de moduler leur activité, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Methyl 4-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-{[(4E)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzoate de méthyle : Un ester avec une structure plus simple, utilisé en parfumerie et comme solvant.
Benzoate d'éthyle : Similaire au benzoate de méthyle mais avec un groupe éthyle au lieu d'un groupe méthyle.
Benzoate de propyle : Un autre ester avec un groupe propyle, utilisé dans des applications similaires.
Unicité
Le benzoate de méthyle 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidène)méthyl] est unique en raison de la présence du groupe thioxoimidazolidinylidène, qui lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C12H10N2O3S |
|---|---|
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
methyl 4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoate |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)8-4-2-7(3-5-8)6-9-10(15)14-12(18)13-9/h2-6H,1H3,(H2,13,14,15,18)/b9-6+ |
Clé InChI |
UTJPDMSFFBJCJB-RMKNXTFCSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(4-bromophenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678581.png)

![(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678595.png)
![(5Z)-3-benzyl-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678602.png)
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678604.png)
![N-(4-methylphenyl)-2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B11678606.png)
![4-[3-(4-Benzyl-piperazin-1-yl)-propionylamino]-benzoic acid methyl ester](/img/structure/B11678611.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan](/img/structure/B11678614.png)
![(5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678620.png)

![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11678634.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11678639.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678641.png)
![4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide](/img/structure/B11678647.png)
